AU1235

Antitubercular drug discovery MmpL3 inhibition MIC determination

Researchers requiring a structurally distinct MmpL3 inhibitor for target validation face limited options beyond the ethylene diamine scaffold (SQ109). AU1235 (CAS 1338780-86-1) addresses this gap as an adamantyl urea-based MmpL3 inhibitor with: • Scaffold-orthogonal resistance profile: mutations conferring resistance to other chemotypes do not cross-react, enabling definitive target engagement confirmation. • Time-dependent bactericidal kinetics (MIC 0.1 µg/mL) for precise in vitro pharmacodynamic modeling. • Documented poor PK profile serving as an ideal negative-control benchmark for ADME improvement campaigns in medicinal chemistry.

Molecular Formula C17H19F3N2O
Molecular Weight 324.34 g/mol
Cat. No. B560632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAU1235
Molecular FormulaC17H19F3N2O
Molecular Weight324.34 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)NC(=O)NC4=C(C(=C(C=C4)F)F)F
InChIInChI=1S/C17H19F3N2O/c18-12-1-2-13(15(20)14(12)19)21-16(23)22-17-6-9-3-10(7-17)5-11(4-9)8-17/h1-2,9-11H,3-8H2,(H2,21,22,23)
InChIKeyPYDHHHKUANVSJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AU1235: MmpL3 Inhibitor Overview


AU1235 (CAS 1338780-86-1) is an adamantyl urea compound [1] that functions as a potent inhibitor of the Mycobacterium tuberculosis membrane protein MmpL3 . MmpL3 is an essential inner membrane transporter responsible for the translocation of trehalose monomycolate (TMM) across the plasma membrane during mycobacterial cell wall biosynthesis [2]. AU1235 was identified through whole-cell screening against M. tuberculosis and demonstrates bactericidal activity specifically against actively replicating mycobacteria, including both drug-susceptible and multidrug-resistant (MDR) clinical isolates [3].

AU1235: MmpL3 Inhibitor Differentiation


Although multiple structurally diverse pharmacophores (including SQ109, BM212, and NITD349) have been identified as MmpL3 inhibitors, substitution among these compounds is scientifically unsound due to fundamental differences in binding site interactions, resistance mutation profiles, and pharmacokinetic liabilities [1]. Cross-resistance patterns vary substantially between scaffolds: mutations conferring resistance to one chemotype do not necessarily confer resistance to AU1235, and vice versa [2]. Furthermore, AU1235 exhibits distinct in vitro PK limitations that have driven its primary utility as a tool compound for target validation and scaffold-hopping campaigns rather than clinical development [3]. Direct substitution with SQ109 (an ethylene diamine-based MmpL3 inhibitor that progressed to Phase II/III clinical trials) would confound experimental interpretation due to divergent physicochemical properties, metabolic stability profiles, and off-target interaction landscapes [4].

AU1235: Comparative Evidence


Comparable Anti-TB Potency vs SQ109

In head-to-head whole-cell screening against M. tuberculosis H37Rv, AU1235 exhibits potent growth inhibitory activity with a MIC value that is directly comparable to the clinical-stage MmpL3 inhibitor SQ109 [1]. While both compounds achieve sub-micromolar potency, their distinct chemical scaffolds (adamantyl urea for AU1235 versus ethylene diamine for SQ109) result in differential binding modes within the MmpL3 transmembrane domain [2].

Antitubercular drug discovery MmpL3 inhibition MIC determination

Time-Dependent Bactericidal Kinetics

AU1235 displays a time-dependent bactericidal profile distinct from many other antitubercular agents [1]. At concentrations up to 10× MIC, AU1235 fails to increase bactericidal effect over a 7-day period, indicating that killing is driven primarily by duration of exposure rather than peak concentration [1]. This property fundamentally influences pharmacodynamic (PD) modeling and contrasts with concentration-dependent agents like rifampicin.

Pharmacodynamics Time-kill kinetics Bactericidal activity

In Vitro Pharmacokinetic Limitations

Multiple independent studies confirm that the AU1235 adamantyl urea scaffold suffers from poor in vitro pharmacokinetic properties, including rapid metabolic degradation and unfavorable solubility [1][2]. This defined limitation has been explicitly leveraged in medicinal chemistry programs where AU1235 serves as a benchmark compound for scaffold-hopping and PK optimization campaigns [3].

ADME Metabolic stability Lead optimization

Activity Against SQ109-Resistant Mutants

Resistance selection studies demonstrate that MmpL3 mutations conferring resistance to one pharmacophore do not necessarily cross-confer resistance to AU1235, and vice versa [1]. This scaffold-dependent resistance profile underscores the distinct binding interactions of the adamantyl urea chemotype within the MmpL3 transmembrane channel [2].

Antimicrobial resistance MmpL3 mutations Cross-resistance profiling

Dual MmpL3/EphD Inhibition

Mycolic acid profiling studies reveal that AU1235 inhibits not only MmpL3-mediated TMM transport but also the EphD epoxide hydrolase enzyme inside mycobacterial cells [1]. This dual-target engagement distinguishes AU1235 from SQ109 and other MmpL3-selective inhibitors, and aligns its mechanism more closely with older urea-based agents like thiacetazone and isoxyl [1].

Polypharmacology EphD epoxide hydrolase Mechanism of action

Mycobacteria-Selective Activity, No Cross-Resistance

AU1235 exhibits narrow-spectrum antibacterial activity restricted to mycobacterial species, with MIC values of 3.2–6.4 μg/mL against M. smegmatis and M. fortuitum [1]. Critically, AU1235 demonstrates no cross-resistance with isoniazid, rifampicin, or other first-line anti-TB agents, maintaining full potency against multidrug-resistant (MDR) clinical isolates [2].

Selectivity Cross-resistance MDR-TB

AU1235: Application Scenarios


MmpL3 Target Engagement Validation

AU1235 is optimally procured for target validation experiments requiring a structurally distinct MmpL3 inhibitor relative to the ethylene diamine scaffold (SQ109). Its comparable MIC potency to SQ109 [1] combined with scaffold-dependent resistance profiles [2] makes it an ideal orthogonal probe for confirming MmpL3 target engagement without the confounding effects of identical binding-site interactions. The compound's time-dependent bactericidal kinetics [3] further enable precise pharmacodynamic modeling in in vitro time-kill assays.

Scaffold-Hopping & PK Optimization Benchmark

Given its well-documented poor in vitro pharmacokinetic profile [1], AU1235 serves as an ideal negative-control benchmark for scaffold-hopping campaigns aimed at improving ADME properties while retaining MmpL3 inhibitory activity [2]. Procurement is recommended for medicinal chemistry laboratories requiring a reference compound with characterized PK liabilities to baseline improvements in metabolic stability, solubility, or plasma protein binding of newly synthesized adamantane or heteroaryl urea derivatives.

EphD Mycolic Acid Modification Studies

AU1235 is uniquely suited for studies investigating the dual inhibition of MmpL3 and EphD epoxide hydrolase [1]. Its procurement is warranted for research programs examining the interplay between TMM transport blockade and epoxide hydrolase-dependent mycolic acid processing, particularly in comparative studies against selective MmpL3 inhibitors like SQ109 that lack EphD activity. Mycolic acid profiling via TLC or LC-MS following AU1235 treatment provides a distinct mechanistic signature [1].

MmpL3 Binding Kinetics Modeling

AU1235 has been employed in advanced molecular dynamics simulations (τRAMD and SMD) to characterize inhibitor unbinding mechanisms from the MmpL3 transmembrane channel [1]. Its well-defined binding mode, involving hydrogen bond disruption and traversal through the Phe255/Phe644 gate [1], makes it a valuable reference ligand for computational chemists and structural biologists conducting in silico screening or rational design of next-generation MmpL3 inhibitors. The strong correlation between computed residence times and experimental data [1] validates its utility as a computational benchmark.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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